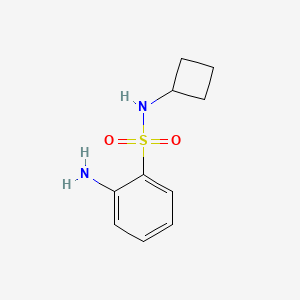

2-amino-N-cyclobutylbenzenesulfonamide

Description

2-Amino-N-cyclobutylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an amino group at the 2-position and an N-cyclobutyl moiety. However, direct experimental data on its synthesis, pharmacokinetics, or industrial applications are scarce, necessitating comparisons with structurally analogous compounds.

Properties

Molecular Formula |

C10H14N2O2S |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

2-amino-N-cyclobutylbenzenesulfonamide |

InChI |

InChI=1S/C10H14N2O2S/c11-9-6-1-2-7-10(9)15(13,14)12-8-4-3-5-8/h1-2,6-8,12H,3-5,11H2 |

InChI Key |

AENMQFPEVXTSEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NS(=O)(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS 70693-59-3)

This compound shares the benzenesulfonamide backbone but features a bulkier N-cyclohexyl-N-methyl substitution. Key differences include:

- Purity Standards: Industrial-grade 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide requires ≥98.0% assay purity, ensuring reliability in acid dye synthesis and pharmaceutical intermediate production .

- Applications : Used in fine chemical synthesis, its bulkier structure may enhance thermal stability in industrial processes compared to smaller cyclic substituents .

N-(2-sec-Butylphenyl)benzenesulfonamide (RN 791830-73-4)

This analog replaces the cyclobutyl group with a branched sec-butyl chain. Notable contrasts include:

- Synthetic Flexibility : The linear alkyl chain may simplify synthetic modifications but could reduce conformational rigidity, affecting target binding specificity .

2-Aminobenzamides

- Solubility: The amide group in 2-aminobenzamides enhances water solubility relative to sulfonamides, favoring applications in aqueous-phase reactions .

- Biological Activity: 2-Aminobenzamides are prominent in glycosylation studies and histone deacetylase (HDAC) inhibition, whereas sulfonamides like 2-amino-N-cyclobutylbenzenesulfonamide may exhibit divergent enzyme-binding profiles due to sulfonyl group electronegativity .

Comparative Data Table

Research Findings and Limitations

- Structural Insights : Cyclic substituents (cyclobutyl vs. cyclohexyl) modulate steric and electronic profiles, impacting solubility and target engagement. Smaller rings like cyclobutyl may enhance rigidity but reduce synthetic accessibility .

- Gaps in Data: Direct pharmacological or thermodynamic data for this compound are absent in available literature. Comparisons rely on extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.